molecular formula C19H22FN5O2 B12168101 N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B12168101
M. Wt: 371.4 g/mol
InChI Key: MBGFDEYHUZDRPL-UHFFFAOYSA-N
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Description

N-{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a pyridin-2-yl substituent on the piperazine ring and a 2-fluorobenzylamino group on the ethyl carboxamide backbone. This compound’s structure combines aromatic, heterocyclic, and fluorinated motifs, which are common in drug design for optimizing target binding, metabolic stability, and bioavailability. Its synthesis likely follows carboxamide coupling strategies, as seen in analogous compounds (e.g., via chloroacetyl intermediates and piperazine derivatives) .

Properties

Molecular Formula

C19H22FN5O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22FN5O2/c20-16-6-2-1-5-15(16)13-22-18(26)14-23-19(27)25-11-9-24(10-12-25)17-7-3-4-8-21-17/h1-8H,9-14H2,(H,22,26)(H,23,27)

InChI Key

MBGFDEYHUZDRPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction using 2-chloropyridine and the piperazine intermediate.

    Attachment of the Fluorobenzylamino Group: The fluorobenzylamino group is attached through a reductive amination reaction involving 2-fluorobenzaldehyde and the piperazine-pyridinyl intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyridinyl moieties, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen functionalities

    Reduced Derivatives: Compounds with reduced functional groups

    Substituted Derivatives: Compounds with substituted fluorobenzyl or pyridinyl groups

Scientific Research Applications

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Carboxamide Backbones

The following compounds share the piperazine-carboxamide scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Key Substituents Melting Point (°C) Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 2-Fluorobenzyl, pyridin-2-yl Not reported ~379.42* Not explicitly reported in evidence N/A
N-(2-[(4-Methoxyphenyl)amino]-2-oxoethyl)-4-methylpiperazine-1-carboxamide (4n) 4-Methoxyphenyl, 4-methylpiperazine 158–160 320.38 Local anesthetic (surface anesthesia tested)
N-(2-[(4-Chlorophenyl)amino]-2-oxoethyl)-4-ethylpiperazine-1-carboxamide (4t) 4-Chlorophenyl, 4-ethylpiperazine 167–171 338.87 Higher lipophilicity; local anesthetic
N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-(3-chlorophenyl)piperazine-1-carboxamide (Y043-7371) 3-Chlorophenyl, benzimidazol-2-yl Not reported 412.88 Potential kinase inhibition (benzimidazole)
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide 3-Fluorophenethyl, phenylpiperazine Not reported ~394.43* Structural similarity; fluorinated aromatic
p-MPPF [4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine] 4-Fluorobenzamido, 2-methoxyphenyl, pyridinyl Not reported ~495.42* 5-HT1A antagonist (ID50: 3 mg/kg in hypothermia)

*Calculated based on molecular formula.

Key Observations:

  • Fluorine Positioning : The target compound’s 2-fluorobenzyl group may enhance metabolic stability compared to 3-fluorophenethyl () or 4-fluorobenzamido () derivatives, as ortho-substitution can hinder cytochrome P450 oxidation .
  • The pyridin-2-yl group in the target compound may enhance π-π stacking with aromatic residues in target proteins .
  • Fluorinated derivatives like p-MPPF show potent 5-HT1A antagonism (ID50: 3 mg/kg), suggesting fluorine’s role in optimizing receptor binding .

Analogues with Pyridinyl and Trifluoromethyl Groups

Compounds such as 8b (: N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) and 8e (2,2-dimethylpropanamide derivative) highlight the impact of trifluoromethyl and pyridinyl groups:

  • 8b : Melting point 241–242°C, molecular weight 530 g/mol. The trifluoromethyl group increases electronegativity and resistance to metabolic cleavage compared to the target compound’s 2-fluorobenzyl group .
  • 8e: Melting point 190–193°C, molecular weight 538 g/mol.

Benzimidazole Derivatives

and describe benzimidazole-containing carboxamides (e.g., Y043-7371). These compounds exhibit:

  • Enhanced Hydrogen Bonding : The benzimidazole NH groups may form stronger hydrogen bonds with targets (e.g., kinases or DNA) compared to the target compound’s pyridin-2-yl group .
  • Higher Molecular Weight : Y043-7371 (412.88 g/mol) vs. the target compound (379.42 g/mol) could affect pharmacokinetics, such as absorption and distribution .

Biological Activity

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential neuropharmacological applications. This article explores the biological activity of this compound, detailing its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H22FN5O2C_{19}H_{22}FN_{5}O_{2} with a molecular weight of 371.4 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Piperazine ring : Known for its role in various pharmacological agents.
  • Pyridine moiety : Often associated with interactions in biological systems.
  • Fluorobenzyl group : The presence of fluorine can enhance lipophilicity and receptor binding affinity.

Neuropharmacological Effects

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, particularly concerning neurotransmitter receptors. Piperazine derivatives are frequently investigated for their interactions with dopamine and serotonin receptors, which are crucial in treating various neuropsychiatric disorders.

The specific interactions of this compound with neurotransmitter receptors remain to be fully elucidated. However, the structural characteristics suggest potential selectivity towards certain receptors, which may differentiate it from other piperazine-based compounds.

Synthesis

The synthesis of this compound involves several steps, including the formation of the piperazine ring and the introduction of the fluorobenzyl and pyridine groups. The synthesis pathway typically aims to optimize yield and purity, making it suitable for further biological evaluation.

Inhibitory Activities

Research has indicated that related compounds possess inhibitory activities against monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. For example, certain derivatives have shown potent MAO-B inhibitory activity with IC50 values in the low micromolar range . This suggests a potential role for this compound in modulating neurotransmitter levels.

Cytotoxicity Studies

Cytotoxicity assays using various cell lines are crucial to evaluate the safety profile of this compound. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others demonstrate low toxicity, making them more suitable candidates for drug development .

Comparative Analysis

To better understand the potential applications of this compound, a comparison with related compounds is provided:

Compound NameStructural FeaturesPrimary Use
N-{2-[...]}Piperazine, Pyridine, CarboxamidePotential neuropharmacological agent
PalbociclibPiperazine, CDK inhibitorCancer treatment
FluoxetinePiperazine, SSRIDepression treatment
BuspironePiperazine, Serotonin receptor agonistAnxiety treatment

This table illustrates how N-{2-[...]} fits within a broader class of piperazine-based drugs that target various neurological and psychiatric conditions.

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